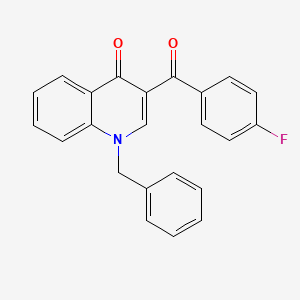
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one (1-BFBQ) is a synthetic compound that has been studied in the laboratory for its potential use in a variety of scientific applications. It is a member of the quinolinone family and is a structural analog of the naturally occurring quinoline alkaloid, quinine. 1-BFBQ has been studied for its potential use in the synthesis of a variety of compounds, its mechanism of action, its biochemical and physiological effects, and its potential use in laboratory experiments.
Applications De Recherche Scientifique
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its potential use in the synthesis of a variety of compounds. It has been used in the synthesis of quinoline derivatives, which can be used as precursors for a variety of drugs. 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has also been studied for its potential use in the synthesis of quinoline-based fluorescent probes and imaging agents.
Mécanisme D'action
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its mechanism of action, which is thought to involve the inhibition of the enzyme topoisomerase II. This enzyme is involved in the replication, transcription, and repair of DNA and is responsible for maintaining the integrity of the genetic material. Inhibition of this enzyme leads to cell death and is thought to be the mechanism by which 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one exerts its cytotoxic effects.
Biochemical and Physiological Effects
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been studied for its biochemical and physiological effects. It has been shown to have cytotoxic effects in a variety of cancer cell lines, including breast, prostate, and lung cancer. Additionally, 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one has been shown to have anti-inflammatory and anti-viral effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
The use of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one in laboratory experiments has a number of advantages and limitations. The main advantage is that it is a synthetic compound, which makes it easier to synthesize and work with than natural compounds. Additionally, its mechanism of action is well-understood, which makes it easier to study its effects. One limitation is that it is not as potent as some natural compounds, which may limit its use in some applications.
Orientations Futures
The potential applications of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one are numerous and include the synthesis of quinoline derivatives, the development of fluorescent probes and imaging agents, and its use as an anti-viral and anti-inflammatory agent. Additionally, further research may be conducted to explore the potential use of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one as an anti-cancer drug. Additionally, more research is needed to understand the mechanism of action of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one and to develop new methods for its synthesis. Finally, research should be conducted to identify more potential applications of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one and to optimize its use in laboratory experiments.
Méthodes De Synthèse
1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one is synthesized in a two-step process. The first step involves the condensation of 4-fluorobenzaldehyde and 1-benzyl-3-hydroxy-1,4-dihydroquinolin-4-one in the presence of piperidine and acetic acid. The second step involves the oxidation of the resulting product with sodium hypochlorite. The overall yield of 1-benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one from this method is approximately 60%.
Propriétés
IUPAC Name |
1-benzyl-3-(4-fluorobenzoyl)quinolin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H16FNO2/c24-18-12-10-17(11-13-18)22(26)20-15-25(14-16-6-2-1-3-7-16)21-9-5-4-8-19(21)23(20)27/h1-13,15H,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHMFHBRHPPOSMP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(C(=O)C3=CC=CC=C32)C(=O)C4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(4-fluorobenzoyl)-1,4-dihydroquinolin-4-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[2-(5-{[(4-chlorophenyl)methyl]sulfanyl}-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-2-yl)ethyl]-2-methyl-1H-1,3-benzodiazole](/img/structure/B6509505.png)
![ethyl 2-{2-[(4-fluorophenyl)sulfanyl]acetamido}thiophene-3-carboxylate](/img/structure/B6509509.png)
![N-[(furan-2-yl)methyl]-1-{[(3-methyl-1H-pyrazol-5-yl)carbamoyl]methyl}-3-(4-methylphenyl)-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide](/img/structure/B6509516.png)
![N-(4,6-difluoro-1,3-benzothiazol-2-yl)-2-[(4-fluorophenyl)sulfanyl]acetamide](/img/structure/B6509531.png)
![2-{3-[(4-fluorophenyl)sulfanyl]propanamido}-N-methylthiophene-3-carboxamide](/img/structure/B6509539.png)
![N-cyclohexyl-6-(4-methoxyphenyl)-N,3-dimethylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509549.png)
![N-(2,4-dimethylphenyl)-2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)acetamide](/img/structure/B6509558.png)
![6-(4-methoxyphenyl)-N-[(4-methoxyphenyl)methyl]-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B6509562.png)

![2-({4-oxo-4H-pyrido[1,2-a][1,3,5]triazin-2-yl}sulfanyl)-N-(2-phenylethyl)acetamide](/img/structure/B6509571.png)
![5-benzyl-7-(4-chlorobenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509594.png)
![5-[(4-chlorophenyl)methyl]-7-(4-ethoxybenzoyl)-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509598.png)
![1-[(2-fluorophenyl)methyl]-6-methoxy-3-(4-methoxybenzoyl)-1,4-dihydroquinolin-4-one](/img/structure/B6509608.png)
![7-(4-fluorobenzoyl)-5-[(2-fluorophenyl)methyl]-2H,5H,8H-[1,3]dioxolo[4,5-g]quinolin-8-one](/img/structure/B6509617.png)